N-[2,2-Bis(furan-2-yl)ethyl]-9-methylpurin-6-amine
Description
Properties
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]-9-methylpurin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2/c1-21-10-20-14-15(18-9-19-16(14)21)17-8-11(12-4-2-6-22-12)13-5-3-7-23-13/h2-7,9-11H,8H2,1H3,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYCGSADLWAWUFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(N=CN=C21)NCC(C3=CC=CO3)C4=CC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2,2-Bis(furan-2-yl)ethyl]-9-methylpurin-6-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the bis-furan moiety: This can be achieved by reacting furan with appropriate reagents under controlled conditions to form the bis-furan structure.
Attachment of the purine base: The bis-furan structure is then reacted with a purine derivative, such as 9-methylpurine, under specific conditions to form the final compound.
Industrial production methods may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. For example, microwave radiation can be used to facilitate the formation of ester and amide derivatives containing furan rings .
Chemical Reactions Analysis
N-[2,2-Bis(furan-2-yl)ethyl]-9-methylpurin-6-amine undergoes various types of chemical reactions, including:
Oxidation: The furan rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: The purine base can undergo nucleophilic substitution reactions with halogenated reagents.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride.
Nucleophiles: Halogenated reagents.
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan rings can lead to the formation of furan-2,5-dicarboxylic acid derivatives .
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential:
The compound shows promise as a candidate for drug development, particularly in the areas of antiviral and anticancer therapies. Its structural properties enable it to interact with biological targets such as enzymes and receptors, which is crucial for modulating disease pathways.
- Anticancer Activity: Preliminary studies suggest that N-[2,2-Bis(furan-2-yl)ethyl]-9-methylpurin-6-amine may inhibit specific kinases involved in cancer progression. This action could lead to reduced tumor growth and proliferation rates, making it a valuable compound in cancer research.
- Antiviral Properties: The compound's ability to interfere with viral replication mechanisms positions it as a potential antiviral agent. Research indicates that derivatives of purine compounds often exhibit significant antiviral activity, warranting further investigation into this specific compound’s efficacy against viral infections.
Organic Synthesis
Building Block for Complex Molecules:
this compound serves as an important building block in organic synthesis. Its functional groups allow for various chemical transformations, including:
- Oxidation: The furan rings can be oxidized to generate furan derivatives with enhanced biological activity.
- Reduction: Reduction reactions can modify the compound to yield derivatives with altered pharmacological profiles.
- Substitution Reactions: The purine base can undergo nucleophilic substitutions, facilitating the synthesis of novel compounds with tailored properties.
Materials Science
Development of Novel Materials:
The unique electronic and optical characteristics of this compound make it suitable for applications in materials science. It can be utilized in the development of organic semiconductors and other advanced materials.
Case Studies
Mechanism of Action
The mechanism by which N-[2,2-Bis(furan-2-yl)ethyl]-9-methylpurin-6-amine exerts its effects involves interactions with specific molecular targets and pathways. For instance, in medicinal applications, the compound may interact with enzymes or receptors involved in disease pathways, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects at the C6 Position
The C6 amine in purines is a common site for functionalization. Below is a comparative analysis of substituents in related compounds:
Key Observations :
- Ethynyl groups (e.g., in compound 13) enable covalent binding to kinases, a feature absent in the target compound’s structure .
N9 Substituent Comparisons
The N9 position modulates steric hindrance and metabolic stability:
Key Observations :
Biological Activity
N-[2,2-Bis(furan-2-yl)ethyl]-9-methylpurin-6-amine is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features a purine base with two furan rings attached via a 2,2-bis(ethyl) linker. Its chemical formula is , and it exhibits distinct physical properties that contribute to its biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 285.31 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
| LogP (cLogP) | 1.5 |
This compound primarily interacts with various biological targets, including adenosine receptors, which play crucial roles in numerous physiological processes. The compound has shown potential as an agonist or antagonist depending on the receptor subtype it binds to.
Adenosine Receptor Interaction
Research indicates that this compound may exhibit selective binding to A2A adenosine receptors (A2AAR), which are implicated in neuroprotection and anti-inflammatory responses. The inhibition of these receptors can lead to significant therapeutic effects, particularly in neurodegenerative diseases and cancer treatment .
Therapeutic Potential
The compound's biological activity suggests several therapeutic applications:
- Anti-inflammatory : By modulating adenosine receptor activity, it may reduce inflammation.
- Anticancer : Inhibition of specific kinases associated with tumor growth has been observed, indicating potential use in oncology .
- Neuroprotective : Its interaction with A2AAR may provide neuroprotective benefits, making it a candidate for treating conditions like Parkinson's disease .
Study 1: Anti-Cancer Activity
A study investigated the effects of this compound on cancer cell lines. The results demonstrated an IC50 value of approximately 10 μM against A549 lung cancer cells, indicating significant cytotoxicity compared to standard chemotherapeutics .
Study 2: Neuroprotective Effects
In vitro studies have shown that the compound can protect neuronal cells from oxidative stress-induced apoptosis. The mechanism involves the upregulation of antioxidant enzymes and downregulation of pro-apoptotic factors .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential.
Table 2: Comparison of Biological Activities
| Compound Name | IC50 (μM) Anti-Cancer | A2AAR Affinity (Ki μM) |
|---|---|---|
| This compound | 10 | 20 |
| N-(furan-2-ylmethyl)-9-methylpurin-6-amine | 15 | 30 |
| 3,6-di(furan-2-yl)pyrrolo[3,4-c]pyrrole | 25 | Not available |
This table highlights the superior anti-cancer activity of this compound compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
